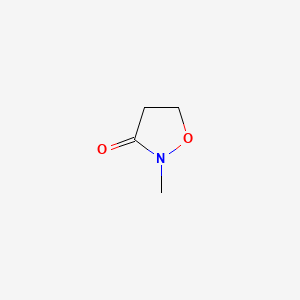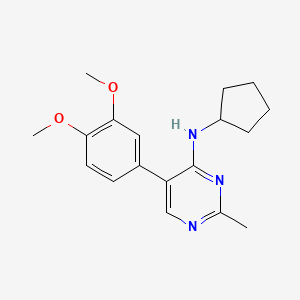![molecular formula C8H7NOS B12916700 2h-Thiocino[4,5-d]isoxazole CAS No. 94043-70-6](/img/structure/B12916700.png)
2h-Thiocino[4,5-d]isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Thiocino[4,5-d]isoxazole is a heterocyclic compound that features a unique fusion of thiophene and isoxazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both sulfur and nitrogen atoms within its structure imparts unique chemical properties that can be exploited for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Thiocino[4,5-d]isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-substituted chalcone dibromides with hydroxylamine hydrochloride under basic conditions. The use of potassium hydroxide (KOH) as a base yields mixtures of isomeric isoxazoles . Another method involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, which is a widely used approach for the synthesis of isoxazole derivatives .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the cycloaddition reactions mentioned above. The choice of method depends on factors like yield, purity, and cost-effectiveness. Metal-free synthetic routes are also being explored to reduce the environmental impact and improve the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2H-Thiocino[4,5-d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene or isoxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2H-Thiocino[4,5-d]isoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 2H-Thiocino[4,5-d]isoxazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of both sulfur and nitrogen atoms allows for diverse interactions with biological molecules, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
2H-Thiocino[4,5-d]isoxazole can be compared with other heterocyclic compounds such as:
Propriétés
Numéro CAS |
94043-70-6 |
|---|---|
Formule moléculaire |
C8H7NOS |
Poids moléculaire |
165.21 g/mol |
Nom IUPAC |
2H-thiocino[4,5-d][1,2]oxazole |
InChI |
InChI=1S/C8H7NOS/c1-2-8-7(6-9-10-8)3-5-11-4-1/h1-6,9H |
Clé InChI |
RVMWPDWTMRCZFR-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC=CC2=CNOC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-(3-thienyl)-](/img/structure/B12916631.png)




![1H-Purine, 6-[(2-methoxyphenyl)thio]-](/img/structure/B12916664.png)
![2-[(4-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12916674.png)
![4-Chloro-5-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12916677.png)



